molecular formula C16H21ClO4 B15389735 Diethyl [1-(4-chlorophenyl)propyl]propanedioate CAS No. 102733-43-7

Diethyl [1-(4-chlorophenyl)propyl]propanedioate

Cat. No.: B15389735
CAS No.: 102733-43-7
M. Wt: 312.79 g/mol
InChI Key: XLSYJYUYYWTEPF-UHFFFAOYSA-N
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Description

Diethyl [1-(4-chlorophenyl)propyl]propanedioate (CAS 102733-43-7) is a malonic ester derivative of interest in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C 16 H 21 ClO 4 and a molecular weight of 312.79 g/mol, belongs to a class of molecules known as Mannich bases . Such structures are highly valuable in drug design and discovery; they are frequently investigated as potential prodrugs because the diethyl malonate moiety can be hydrolyzed and decarboxylated under physiological conditions to release the active carboxylic acid derivative . Furthermore, Mannich bases are a structurally diverse class with a wide range of reported biological activities, making them privileged scaffolds in medicinal chemistry . Researchers explore these compounds for various applications, including as cytotoxic and anticancer agents, antibacterial and antifungal candidates, and inhibitors of specific enzymes . The presence of the chlorophenyl group and the malonate ester functionality in its structure makes it a versatile synthetic intermediate for building more complex molecules. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

102733-43-7

Molecular Formula

C16H21ClO4

Molecular Weight

312.79 g/mol

IUPAC Name

diethyl 2-[1-(4-chlorophenyl)propyl]propanedioate

InChI

InChI=1S/C16H21ClO4/c1-4-13(11-7-9-12(17)10-8-11)14(15(18)20-5-2)16(19)21-6-3/h7-10,13-14H,4-6H2,1-3H3

InChI Key

XLSYJYUYYWTEPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Biological Activity

Diethyl [1-(4-chlorophenyl)propyl]propanedioate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article synthesizes available research findings, including pharmacological evaluations, structure-activity relationships, and case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by the presence of a 4-chlorophenyl group attached to a propyl chain, which is further linked to two ethyl ester groups through a propanedioate moiety. The synthesis typically involves the reaction of malonic acid derivatives with appropriate alkyl halides under basic conditions.

Pharmacological Evaluation

Recent studies have focused on the compound's pharmacological properties, particularly its inhibitory effects on various enzymes and receptors. The following table summarizes key findings related to its biological activity:

Biological Activity Target IC50 Value Reference
Inhibition of Acetylcholinesterase (AChE)AChE0.0048 μM
Inhibition of c-Met kinasec-Met6.8 nM
Antimicrobial activityVarious bacterial strainsVaries by strain

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as chlorine at the para position on the phenyl ring significantly enhances the inhibitory potency against certain targets. For instance, compounds with halogen substituents have shown improved enzyme inhibition compared to their non-substituted counterparts.

Case Studies

  • Anticancer Activity : A study highlighted the compound's potential as a c-Met inhibitor, showcasing its efficacy in reducing tumor cell proliferation in vitro. The compound demonstrated significant selectivity against cancer cells over normal cells, suggesting a favorable therapeutic window for anticancer applications .
  • Neuroprotective Effects : In models of neurodegenerative diseases, this compound exhibited promising results in inhibiting AChE, which is crucial for maintaining acetylcholine levels in synaptic clefts. This mechanism may contribute to its neuroprotective effects and potential use in treating Alzheimer's disease .
  • Antimicrobial Studies : The compound has also been evaluated for antimicrobial properties against various pathogens. It showed notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of Diethyl [1-(4-chlorophenyl)propyl]propanedioate, and how should they be applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and ester carbonyl signals (δ 165–175 ppm). The propyl chain and ethoxy groups will show characteristic splitting patterns .
  • Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm1^{-1}) and C-Cl absorption (~750 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (C18_{18}H15_{15}ClO5_5) and fragmentation patterns, such as loss of ethoxy groups (-C2_2H5_5O) .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 4-chlorophenylpropyl bromide with diethyl malonate in the presence of a base (e.g., NaH) to form the alkylated product. Monitor reaction progress via TLC .
  • Cross-Coupling Reactions : Use palladium-catalyzed protocols (e.g., Suzuki-Miyaura) to attach the 4-chlorophenyl group to the propanedioate backbone. Optimize solvent (e.g., acetonitrile) and temperature (60–80°C) to improve yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

  • Methodological Answer :

  • Systematic Literature Review : Use search terms like "Propanedioic acid, diethyl ester" and "CAS 108-59-8" in environmental databases (e.g., Web of Science) to collate studies. Filter results by parameters such as pH, temperature, and soil type to identify variables affecting degradation rates .
  • Experimental Replication : Conduct controlled hydrolysis studies under standardized OECD guidelines (e.g., OECD 111) to measure half-life in aquatic systems. Compare results with conflicting reports to isolate methodological differences .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in aquatic organisms?

  • Methodological Answer :

  • Model Organisms : Use species like Daphnia magna or zebrafish (Danio rerio) due to their sensitivity to esters and relevance in ecotoxicology. Expose organisms to 14C^{14}C-labeled compound to track metabolite formation via autoradiography .
  • Analytical Workflow : Employ LC-MS/MS for metabolite identification. Compare fragmentation patterns with synthetic standards (e.g., oxidized or hydrolyzed derivatives) .

Q. How can computational modeling predict the reactivity of this compound under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester and C-Cl bonds to predict hydrolysis or photodegradation pathways. Validate with experimental kinetic data .
  • QSAR Models : Use descriptors like logP and molecular polarizability to estimate environmental partitioning (e.g., soil adsorption coefficients, KOC_{OC}) .

Q. What strategies mitigate interference from impurities during HPLC quantification of this compound?

  • Methodological Answer :

  • Column Optimization : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Adjust pH to 3.0 (with 0.1% formic acid) to enhance peak separation .
  • Sample Pretreatment : Apply solid-phase extraction (SPE) with C18 cartridges to remove hydrophobic impurities. Validate recovery rates (>95%) using spiked samples .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported toxicity values (e.g., LC50_{50}) for this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from ToxLine and ECOTOX databases using standardized effect metrics (e.g., normalized LC50_{50} values). Apply statistical tests (e.g., ANOVA) to identify outliers due to species-specific sensitivities .
  • Dose-Response Curves : Re-evaluate legacy data using nonlinear regression models (e.g., probit analysis) to account for variability in experimental designs .

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR to track ester carbonyl disappearance during derivatization (e.g., saponification). Maintain inert atmospheres (N2_2) to prevent oxidation .
  • Crystallization Control : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates to obtain phase-pure derivatives. Verify purity via melting point and XRD .

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